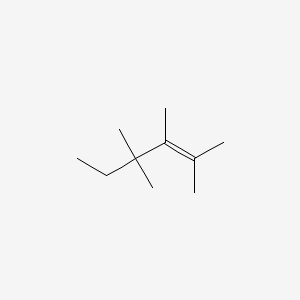
2-Hexene, 2,3,4,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4-Tetramethylhex-2-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of 2,3,4,4-Tetramethylhex-2-ene includes four methyl groups attached to a hexene backbone, making it a highly branched molecule. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4,4-Tetramethylhex-2-ene can be synthesized through several methods. One common approach involves the alkylation of 2,3,4,4-Tetramethylpentane with a suitable alkylating agent under acidic conditions. Another method includes the dehydrohalogenation of 2,3,4,4-Tetramethylhexane using a strong base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, 2,3,4,4-Tetramethylhex-2-ene can be produced via catalytic dehydrogenation of 2,3,4,4-Tetramethylhexane. This process typically involves the use of a metal catalyst such as platinum or palladium at elevated temperatures and pressures to facilitate the removal of hydrogen atoms and form the double bond.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4-Tetramethylhex-2-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: The compound can be reduced to form 2,3,4,4-Tetramethylhexane using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: 2,3,4,4-Tetramethylhexane.
Substitution: Halogenated derivatives of 2,3,4,4-Tetramethylhex-2-ene.
Wissenschaftliche Forschungsanwendungen
2,3,4,4-Tetramethylhex-2-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier molecule.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2,3,4,4-Tetramethylhex-2-ene in chemical reactions typically involves the interaction of the double bond with various reagents. The double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The presence of multiple methyl groups can influence the reactivity by providing steric hindrance and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,4-Tetramethylpentane: Lacks the double bond present in 2,3,4,4-Tetramethylhex-2-ene.
2,3,4,4-Tetramethylhexane: Saturated analog of 2,3,4,4-Tetramethylhex-2-ene.
2,3,4,4-Tetramethylbut-2-ene: Similar structure but with a shorter carbon chain.
Uniqueness
2,3,4,4-Tetramethylhex-2-ene is unique due to its highly branched structure and the presence of a double bond, which imparts distinct reactivity compared to its saturated analogs. The steric hindrance from the methyl groups also affects its chemical behavior, making it a valuable compound for studying the effects of branching on reaction mechanisms.
Eigenschaften
CAS-Nummer |
67634-13-3 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
2,3,4,4-tetramethylhex-2-ene |
InChI |
InChI=1S/C10H20/c1-7-10(5,6)9(4)8(2)3/h7H2,1-6H3 |
InChI-Schlüssel |
DZDNSWFWQXTWAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


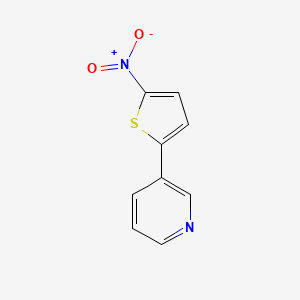
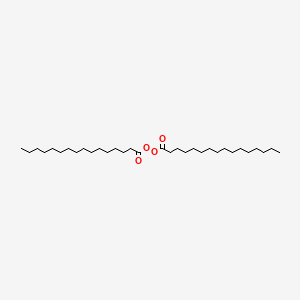
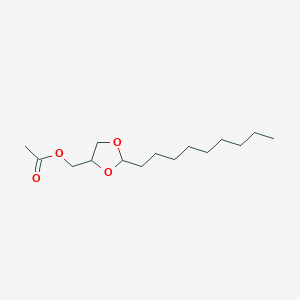
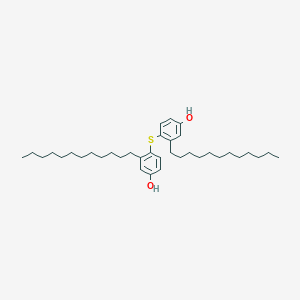



![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
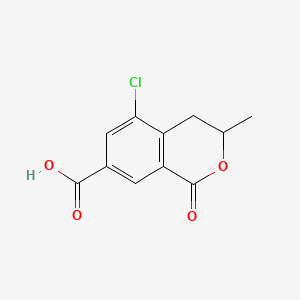
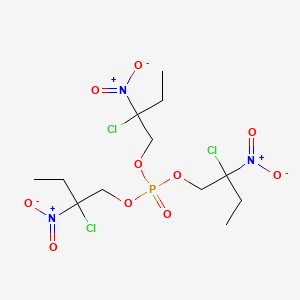
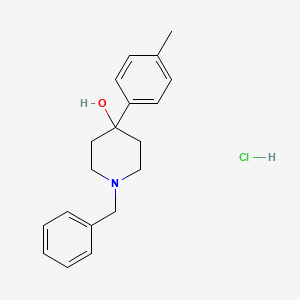
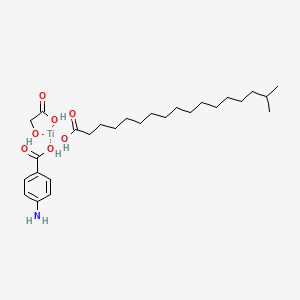
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)

